molecular formula C22H18BrF2O4P B14786652 Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-

Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-

Cat. No.: B14786652
M. Wt: 495.2 g/mol
InChI Key: WDTMVBQZDFMOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- is an organic compound belonging to the class of retro-dihydrochalcones. These compounds are structurally distinguished by the lack of oxygen functionalities at the C2’- and C6’-positions . The compound has a molecular formula of C22H18BrF2O4P and a molecular weight of 495.25 .

Chemical Reactions Analysis

Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- involves its interaction with specific molecular targets. One known target is the tyrosine-protein phosphatase non-receptor type 1, which plays a role in various cellular processes. The compound exerts its effects by inhibiting this enzyme, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- can be compared with other retro-dihydrochalcones and related compounds. Similar compounds include:

The uniqueness of Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Phosphonic acid derivatives are gaining attention in pharmaceutical and chemical research due to their unique biological activities and potential therapeutic applications. This article focuses on the compound Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- (DB07263), exploring its biological activity, mechanisms of action, and relevant case studies.

Basic Information

  • IUPAC Name : ({2-bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl}difluoromethyl)phosphonic acid
  • Molecular Formula : C22H18BrF2O4P
  • Molecular Weight : 495.25 g/mol
  • CAS Number : Not available
  • UNII : Not available

Structural Characteristics

The compound features a phosphonic acid group attached to a difluoromethyl moiety, which is linked to a bromo-substituted phenyl ring and a ketone-containing diphenylpropyl group. This unique structure contributes to its biological activity.

Phosphonic acid derivatives often act as inhibitors of various enzymes and signaling pathways. For DB07263, the following mechanisms have been identified:

  • Tyrosine-protein Phosphatase Activity : It regulates the unfolded protein response in the endoplasmic reticulum by mediating dephosphorylation of EIF2AK3/PERK, which is crucial for cellular stress responses .
  • Signal Transduction Modulation : The compound may influence several signaling pathways, including the EFNA5-EPHA3 pathway, affecting cell reorganization and repulsion .
  • Regulation of Hepatocyte Growth Factor Receptor (MET) : It potentially modulates MET signaling through dephosphorylation processes .

In Vitro Studies

Research has demonstrated that compounds with similar structures exhibit significant biological activities:

  • Inhibition of Enzymatic Activity : Compounds structurally related to DB07263 showed IC50 values around 50,000 nM against various targets, indicating moderate inhibitory effects on specific enzymes .
  • Cytotoxicity Assays : Related phosphonic acids have been evaluated for their cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and Hek293T (human embryonic kidney cells) .

Case Studies

  • Study on Enzyme Inhibition :
    • A study evaluated the inhibition of cholinesterases and β-secretase by phosphonic acid derivatives. The results indicated that compounds with electron-withdrawing groups like fluorine enhanced inhibitory activity due to increased binding interactions with target proteins .
  • Antioxidant Activity Assessment :
    • Another investigation assessed the antioxidant properties of similar compounds, finding that those containing halogen substituents exhibited better radical-scavenging activities compared to their non-halogenated counterparts .

Comparative Biological Activity Table

Compound NameIC50 (nM)Target Enzyme/ActivityReference
DB07263~50000Various Enzymes
Compound A19.2AChE
Compound B13.2BChE

Properties

Molecular Formula

C22H18BrF2O4P

Molecular Weight

495.2 g/mol

IUPAC Name

[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C22H18BrF2O4P/c23-20-14-15(11-12-19(20)22(24,25)30(27,28)29)13-18(16-7-3-1-4-8-16)21(26)17-9-5-2-6-10-17/h1-12,14,18H,13H2,(H2,27,28,29)

InChI Key

WDTMVBQZDFMOIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC(=C(C=C2)C(F)(F)P(=O)(O)O)Br)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.